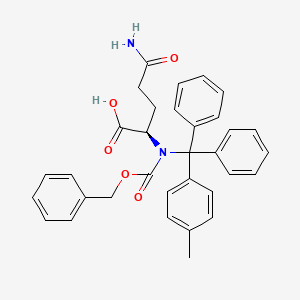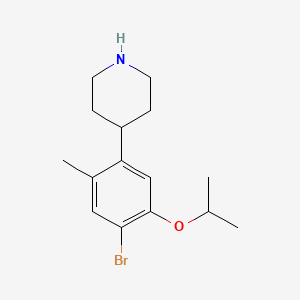![molecular formula C14H20O10 B15062132 [(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a carbohydrate derivative with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . This compound is often used in biochemical research, particularly in the study of proteomics . It is a crystalline solid that is soluble in solvents like acetone, dichloromethane, and toluene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be synthesized through the acetylation of L-sorbopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often include maintaining the temperature at around 0°C to 5°C to control the rate of acetylation and to prevent over-acetylation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger quantities of acetic anhydride and pyridine, and employing industrial reactors that can maintain the required low temperatures and provide efficient mixing to ensure uniform acetylation.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose primarily undergoes substitution reactions due to the presence of acetyl groups. These reactions can include:
Hydrolysis: The acetyl groups can be hydrolyzed to yield L-sorbopyranose and acetic acid.
Transesterification: The acetyl groups can be replaced with other ester groups using appropriate alcohols and catalysts.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions at elevated temperatures.
Transesterification: Requires alcohols and catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Produces L-sorbopyranose and acetic acid.
Transesterification: Yields various ester derivatives of L-sorbopyranose depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a reference material in analytical chemistry
Wirkmechanismus
The mechanism of action of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose primarily involves its ability to undergo hydrolysis and transesterification reactions. These reactions can modify the compound’s structure, thereby influencing its interactions with biological molecules and enzymes. The acetyl groups can be selectively removed or replaced, allowing for the study of different carbohydrate derivatives and their biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Penta-O-acetyl-L-sorbopyranose: Contains an additional acetyl group, making it more reactive in hydrolysis and transesterification reactions.
1,3,4,5-Tetra-O-benzoyl-L-sorbopyranose: Similar structure but with benzoyl groups instead of acetyl groups, leading to different reactivity and solubility properties.
Uniqueness
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is unique due to its specific pattern of acetylation, which allows for selective hydrolysis and transesterification reactions. This selective reactivity makes it a valuable compound in the study of carbohydrate chemistry and its applications in various fields .
Eigenschaften
Molekularformel |
C14H20O10 |
|---|---|
Molekulargewicht |
348.30 g/mol |
IUPAC-Name |
[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14?/m0/s1 |
InChI-Schlüssel |
RNYYDTIQDTUDOI-WJLOJVBCSA-N |
Isomerische SMILES |
CC(=O)OCC1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


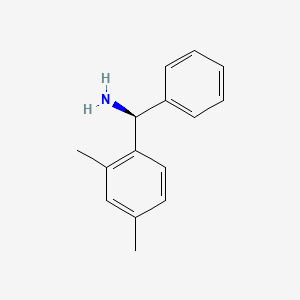
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
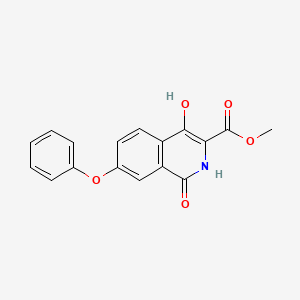
![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
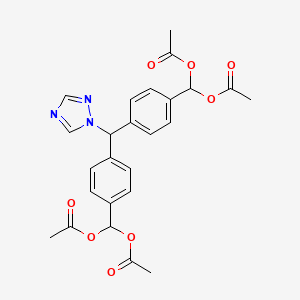

![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
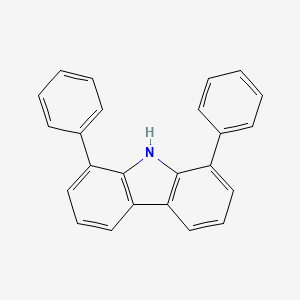
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)

![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)

